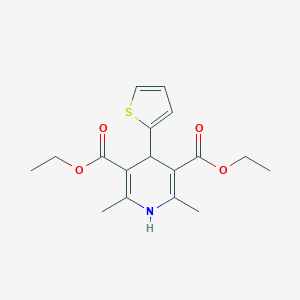

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-thienyl)-, diethyl ester

Vue d'ensemble

Description

Hantzsch ester , is a chemical compound with the molecular formula C13H19NO4. It is a derivative of dihydropyridine and is widely used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The compound can be synthesized through the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde (such as benzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt. The reaction typically proceeds under acidic conditions and requires heating to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods

In an industrial setting, the synthesis of Hantzsch ester can be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production scale and the specific requirements of the synthesis process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Hantzsch ester undergoes various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form pyridine derivatives.

Reduction: : It can act as a hydrogen donor in reduction reactions.

Substitution: : The ester groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used to substitute the ester groups.

Major Products Formed

Oxidation: : Pyridine derivatives, such as pyridine-3,5-dicarboxylic acid.

Reduction: : Reduced pyridine derivatives, such as 1,4-dihydropyridine.

Substitution: : Substituted esters or amides, depending on the reagents used.

Applications De Recherche Scientifique

Biological Activities

Antioxidant Properties

Research indicates that derivatives of pyridine compounds exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Studies have shown that compounds similar to 3,5-pyridinedicarboxylic acid can modulate inflammatory pathways. This suggests potential applications in treating inflammatory diseases or conditions where inflammation plays a key role .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. This makes it a candidate for further development as an antimicrobial agent in pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for the development of new drugs targeting specific biological pathways. Its structural features allow for modifications that can enhance efficacy and reduce toxicity.

Material Science

The diethyl ester form of 3,5-pyridinedicarboxylic acid is being investigated for use in creating advanced materials. Its chemical stability and ability to form complexes with metals make it suitable for applications in catalysis and as a precursor for novel materials .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various pyridine derivatives including diethyl ester forms. The results indicated that these compounds effectively scavenged free radicals in vitro, highlighting their potential as therapeutic agents against oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Drug Development

Research focused on the anti-inflammatory effects of pyridine derivatives showed promising results in animal models. The study found that the compound significantly reduced markers of inflammation when administered in controlled doses . This positions it as a candidate for further clinical trials.

Mécanisme D'action

The mechanism by which Hantzsch ester exerts its effects involves its ability to act as a hydrogen donor in reduction reactions. The compound donates hydrogen atoms to substrates, facilitating the reduction of various functional groups. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparaison Avec Des Composés Similaires

Hantzsch ester is compared with other similar compounds, such as:

Nisoldipine: : A dihydropyridine calcium channel blocker used in the treatment of hypertension.

Nicotinic acid: : Another pyridine derivative with applications in medicine and industry.

Hantzsch ester is unique in its ability to act as a hydrogen donor and its versatility in various chemical reactions. Its applications in scientific research and industry make it a valuable compound in the field of chemistry.

Activité Biologique

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-thienyl)-, diethyl ester (CAS Number: 1165-06-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C19H23NO4

- Molecular Weight: 329.39 g/mol

- Density: 1.122 g/cm³

- Boiling Point: 449.6 °C

- Flash Point: 225.7 °C

The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological targets. The diethyl ester group enhances lipophilicity, facilitating cell membrane permeability. The pyridine and thienyl moieties are known to participate in π-π stacking and hydrogen bonding with biological macromolecules.

Antioxidant Activity

Research indicates that derivatives of pyridinedicarboxylic acids exhibit significant antioxidant properties. These compounds can scavenge free radicals and prevent oxidative stress-related damage in cells.

Antimicrobial Activity

Studies have demonstrated that similar compounds possess antimicrobial properties against various bacterial strains. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been noted in several studies. It may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential use in inflammatory diseases.

Case Studies and Research Findings

In Vivo Studies

In vivo studies have indicated that administration of this compound in animal models resulted in reduced inflammation markers and improved recovery from oxidative stress-induced injuries.

Safety and Toxicology

Toxicological assessments reveal that while the compound exhibits promising biological activities, it also shows some cytotoxic effects at higher concentrations. Therefore, careful dosage regulation is critical for therapeutic applications.

Propriétés

IUPAC Name |

diethyl 2,6-dimethyl-4-thiophen-2-yl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-5-21-16(19)13-10(3)18-11(4)14(17(20)22-6-2)15(13)12-8-7-9-23-12/h7-9,15,18H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHPOTOEIRYEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CS2)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177688 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-thienyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23118-58-3 | |

| Record name | 3,5-Diethyl 1,4-dihydro-2,6-dimethyl-4-(2-thienyl)-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23118-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-thienyl)-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023118583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-thienyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.